molecular formula C8H7NOS B2667450 4-Methyl-1,3-benzoxazole-2-thiol CAS No. 93794-44-6

4-Methyl-1,3-benzoxazole-2-thiol

Cat. No.: B2667450
CAS No.: 93794-44-6
M. Wt: 165.21
InChI Key: RWYDISZVUDDJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that features a benzoxazole ring with a thiol group at the 2-position and a methyl group at the 4-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-benzoxazole-2-thiol typically involves the cyclization of 2-aminophenol derivatives with appropriate thiol-containing reagents. One common method involves the reaction of 2-aminophenol with carbon disulfide and methyl iodide under basic conditions to form the desired benzoxazole derivative . Another approach includes the use of aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1,3-benzoxazole-2-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-benzoxazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the benzoxazole ring can interact with DNA and other biomolecules, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,3-benzoxazole-2-thiol is unique due to the presence of both the thiol and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4-methyl-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDISZVUDDJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.